molecular formula C20H15F3O3 B10900663 2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate

2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate

Cat. No.: B10900663
M. Wt: 360.3 g/mol
InChI Key: RXNYJAFRZCBTAY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is an organic compound that features a trifluoroethyl group attached to a benzoate ester, which is further linked to a naphthyloxy moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate typically involves the esterification of 4-[(1-naphthyloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position adjacent to the naphthyloxy group can be susceptible to oxidation, forming corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate has several applications in scientific research:

    Biology: Investigated for its potential biological activity due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and lipophilicity of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate exerts its effects can vary depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability. The naphthyloxy moiety can further contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate
  • 2,2,2-Trifluoroethylisatin ketimines
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Uniqueness

2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is unique due to the specific positioning of the trifluoroethyl group and the naphthyloxy moiety, which can influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of bioactive molecules and advanced materials.

Properties

Molecular Formula

C20H15F3O3

Molecular Weight

360.3 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-(naphthalen-1-yloxymethyl)benzoate

InChI

InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-10-8-14(9-11-16)12-25-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2

InChI Key

RXNYJAFRZCBTAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F

Origin of Product

United States

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